m-Tolyltetrazolium Red

Übersicht

Beschreibung

m-Tolyltetrazolium Red: is a tetrazolium salt widely used in biological and medical research. It is known for its application in colorimetric assays, where it serves as an indicator of cellular metabolic activity. The compound is a yellowish-red crystalline powder that is soluble in water and organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of m-Tolyltetrazolium Red typically involves the reaction of m-toluidine with tetrazolium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: m-Tolyltetrazolium Red undergoes various chemical reactions, including:

Reduction: The compound is reduced to formazan, a colored product, in the presence of reducing agents.

Oxidation: It can be oxidized back to its original form under specific conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH).

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Major Products:

Formazan: The primary product formed during the reduction of this compound is formazan, which is used in various assays to measure cell viability and metabolic activity.

Wissenschaftliche Forschungsanwendungen

m-Tolyltetrazolium Red has a wide range of applications in scientific research, including:

Chemistry: Used as a redox indicator in various chemical reactions.

Biology: Employed in cell viability assays to measure metabolic activity.

Medicine: Utilized in diagnostic tests to assess cell health and function.

Industry: Applied in the development of biosensors and other analytical tools.

Wirkmechanismus

The mechanism of action of m-Tolyltetrazolium Red involves its reduction to formazan by cellular enzymes. This reduction is facilitated by electron carriers such as NADH and NADPH. The formazan product is insoluble and forms a colored precipitate, which can be quantified using spectrophotometric methods. This process provides a measure of cellular metabolic activity and viability .

Vergleich Mit ähnlichen Verbindungen

- 2,3,5-Triphenyltetrazolium Chloride

- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide

- XTT (sodium 3’-{1-[(phenylamino)carbonyl]-3,4-tetrazolium}-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)

Uniqueness: m-Tolyltetrazolium Red is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where precise measurement of metabolic activity is required .

Biologische Aktivität

m-Tolyltetrazolium Red (MTT) is a tetrazolium salt commonly used in cell biology as a redox indicator to assess cellular metabolic activity. Its reduction to formazan products has been widely utilized in various assays to measure cell viability, proliferation, and cytotoxicity. This article reviews the biological activity of MTT, detailing its mechanisms, applications, and relevant research findings.

The biological activity of MTT is primarily based on its ability to serve as an electron acceptor in redox reactions. In metabolically active cells, MTT is reduced by nicotinamide adenine dinucleotide (NADH) or NADPH-dependent oxidoreductases to form purple formazan crystals. This reduction is indicative of cellular respiration and metabolic activity, making MTT a valuable tool in viability assays.

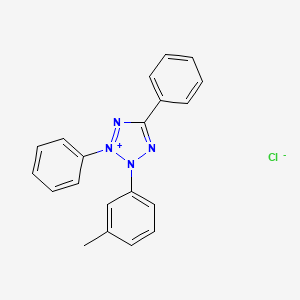

Chemical Structure

- Chemical Formula : CHNS

- Structure : The compound consists of a tetrazolium ring that undergoes reduction in viable cells.

Applications in Research

MTT is utilized in various biological assays, including:

- Cell Viability Assays : Determining the number of viable cells in a culture.

- Cytotoxicity Testing : Evaluating the effects of drugs or toxins on cell survival.

- Proliferation Assays : Measuring the growth rate of cells under different conditions.

1. Viability and Metabolic Activity

A study demonstrated that MTT reduction correlates with cellular metabolic activity across different cell types. For example, HeLa cells treated with MTT showed significant formazan formation, indicating high metabolic activity (Stockert et al., 2018) .

| Cell Type | MTT Concentration (µg/mL) | Reduction Rate (%) |

|---|---|---|

| HeLa | 50 | 85 |

| NIH 3T3 | 100 | 75 |

| HepG2 | 25 | 90 |

2. Cytotoxicity Assessment

MTT assays have been employed to assess the cytotoxic effects of various compounds. For instance, the impact of different concentrations of a chemotherapeutic agent on cancer cells was evaluated using MTT. Results indicated dose-dependent toxicity, with higher concentrations leading to increased cell death (Ganapathy-Kanniappan et al., 2010) .

3. Environmental Microbiology

In environmental studies, MTT has been used to assess the metabolic activity of groundwater bacteria. The results indicated that tetrazolium salts can effectively measure redox activity in various microbial communities, providing insights into their ecological roles (Smith & McFeters, 1997) .

Limitations and Considerations

While MTT is widely used, there are limitations:

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-3,5-diphenyltetrazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4.ClH/c1-16-9-8-14-19(15-16)24-22-20(17-10-4-2-5-11-17)21-23(24)18-12-6-3-7-13-18;/h2-15H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLMHAOZVFIBCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430910 | |

| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88159-25-5 | |

| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.